molecular formula C22H23FN6O2 B2958288 3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2380186-49-0

3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2958288
CAS No.: 2380186-49-0
M. Wt: 422.464
InChI Key: WYQGWTGVNMACHC-UHFFFAOYSA-N
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Description

3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a combination of pyrimidine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditionsThe final steps often involve the addition of the fluoro and phenyl groups to the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro and phenyl groups on the pyrimidine ring enhances its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

3-[2-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O2/c1-15-16(2)26-14-29(22(15)31)12-18(30)27-8-10-28(11-9-27)21-19(23)20(24-13-25-21)17-6-4-3-5-7-17/h3-7,13-14H,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQGWTGVNMACHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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